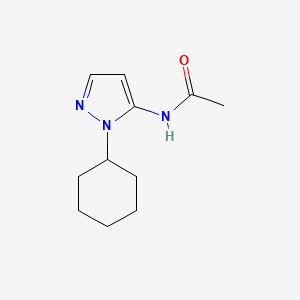
N-(2-cyclohexylpyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexylpyrazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as an anticancer agent, as well as for its effects on other diseases such as Alzheimer's and HIV.
作用机制
N-(2-cyclohexylpyrazol-3-yl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in many cellular processes, including the regulation of cell growth and survival. By inhibiting CK2, N-(2-cyclohexylpyrazol-3-yl)acetamide disrupts these processes, leading to cell death in cancer cells. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to inhibit the replication of HIV by targeting the viral protein Tat, which is necessary for viral replication.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. In addition to its effects on cancer cells, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease models.
实验室实验的优点和局限性
N-(2-cyclohexylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its effects. However, N-(2-cyclohexylpyrazol-3-yl)acetamide also has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may complicate its use in certain experiments.
未来方向
There are several potential future directions for N-(2-cyclohexylpyrazol-3-yl)acetamide research. One area of interest is its potential as a combination therapy with other anticancer agents. N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to enhance the effectiveness of gemcitabine and cisplatin, and further studies could identify other agents that could be used in combination with N-(2-cyclohexylpyrazol-3-yl)acetamide. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and HIV. Further studies could identify the mechanisms by which N-(2-cyclohexylpyrazol-3-yl)acetamide exerts its effects on these diseases, and identify other potential targets for N-(2-cyclohexylpyrazol-3-yl)acetamide inhibition. Overall, N-(2-cyclohexylpyrazol-3-yl)acetamide has significant potential as a therapeutic agent, and further research could lead to its use in the clinic for a variety of diseases.
合成方法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine and 3-bromo-1-propene to form 2-cyclohexyl-1-propeneamine. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)acetamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学研究应用
N-(2-cyclohexylpyrazol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to enhance the effectiveness of other anticancer agents, such as gemcitabine and cisplatin. In addition to its potential as an anticancer agent, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been studied for its effects on other diseases. It has been shown to inhibit the replication of HIV, as well as reduce the aggregation of amyloid beta in Alzheimer's disease.
属性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVZTKQPUMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
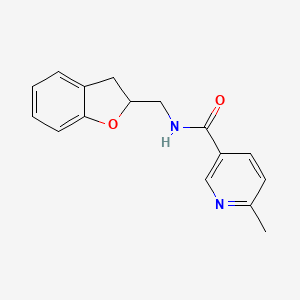

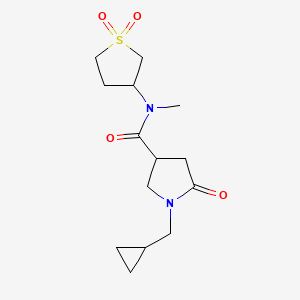
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

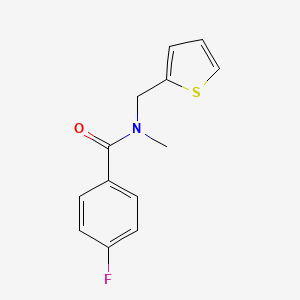
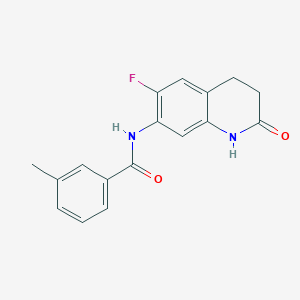
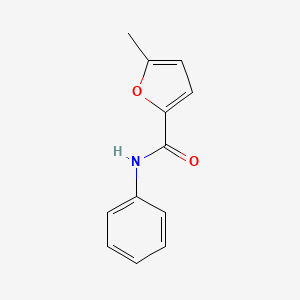

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
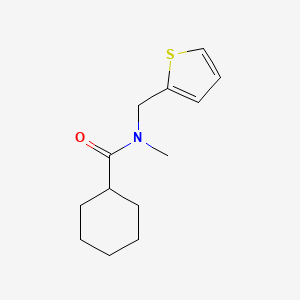
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)